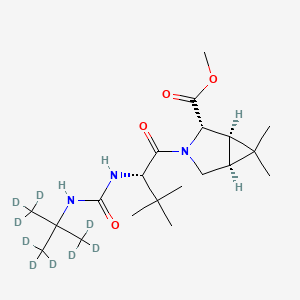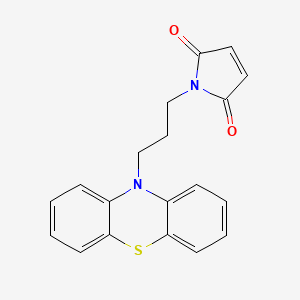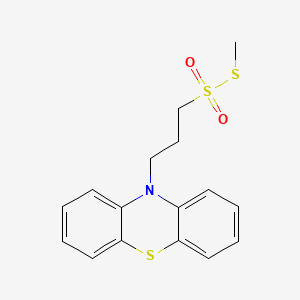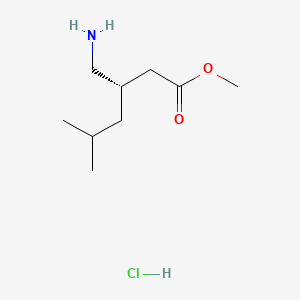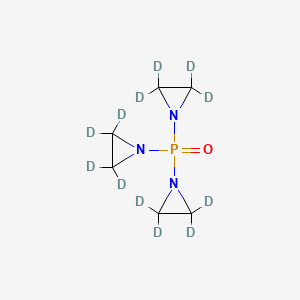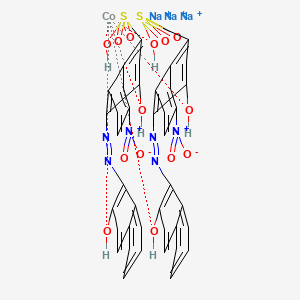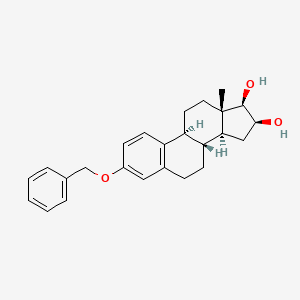
3-O-Bencilo 16-Epiestriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Benzyl 16-Epiestriol: is a synthetic derivative of 16-Epiestriol, a naturally occurring estrogen metabolite. The compound is characterized by the presence of a benzyl group at the 3-position of the estriol structure.
Aplicaciones Científicas De Investigación
Chemistry: 3-O-Benzyl 16-Epiestriol is used as a precursor in the synthesis of more complex steroidal compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential pharmaceutical applications.
Biology: In biological research, 3-O-Benzyl 16-Epiestriol is studied for its estrogenic activity. It serves as a model compound to understand the interactions of estrogens with their receptors and the resulting biological effects.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in hormone replacement therapy and the treatment of estrogen-related disorders. Its ability to modulate estrogen receptors makes it a candidate for further investigation in medical research.
Industry: In the industrial sector, 3-O-Benzyl 16-Epiestriol is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable in the synthesis of specialized chemicals and intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl 16-Epiestriol typically involves the protection of the hydroxyl groups of 16-Epiestriol followed by benzylation at the 3-position. The general steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at the 16 and 17 positions are protected using suitable protecting groups such as acetyl or benzoyl groups.
Benzylation: The protected intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection: The final step involves the removal of the protecting groups to yield 3-O-Benzyl 16-Epiestriol.
Industrial Production Methods: While specific industrial production methods for 3-O-Benzyl 16-Epiestriol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-O-Benzyl 16-Epiestriol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols in the presence of catalysts or bases.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
3-O-Benzyl 16-Epiestriol exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it can modulate the transcription of estrogen-responsive genes, leading to various biological effects. The compound’s mechanism of action involves:
Binding to Estrogen Receptors: The benzyl group at the 3-position enhances the compound’s affinity for estrogen receptors.
Modulation of Gene Expression: The binding of 3-O-Benzyl 16-Epiestriol to estrogen receptors leads to changes in the expression of target genes involved in cell growth, differentiation, and metabolism.
Pathways Involved: The compound influences pathways related to hormone signaling, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
16-Epiestriol: The parent compound of 3-O-Benzyl 16-Epiestriol, known for its estrogenic activity.
Estriol: Another naturally occurring estrogen metabolite with similar biological properties.
Estradiol: A potent estrogen with a different substitution pattern, leading to distinct biological effects.
Uniqueness of 3-O-Benzyl 16-Epiestriol:
Structural Modification: The presence of the benzyl group at the 3-position distinguishes 3-O-Benzyl 16-Epiestriol from other estrogens, potentially enhancing its receptor binding affinity and biological activity.
Research Potential: The compound’s unique structure makes it a valuable tool in research, allowing scientists to explore new synthetic routes and biological pathways.
Propiedades
IUPAC Name |
(8R,9S,13S,14S,16S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23+,24+,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUPBUZZJUIEDX-FLEOUKIISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742562 |
Source


|
| Record name | (16beta,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33116-58-4 |
Source


|
| Record name | (16beta,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
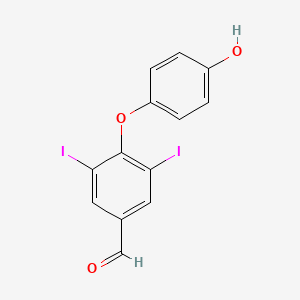
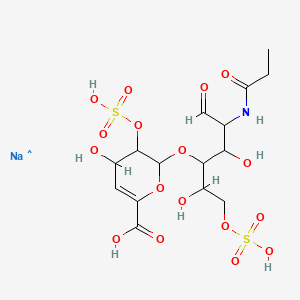
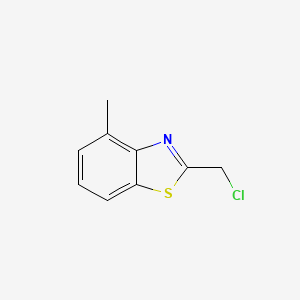
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)
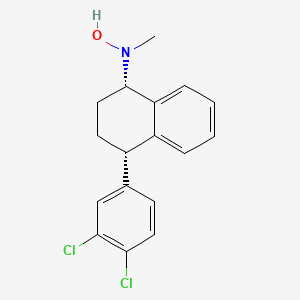
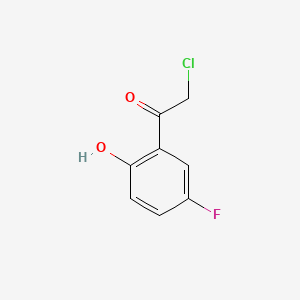
![1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one](/img/structure/B588481.png)
![D-[UL-13C5]Ribose](/img/structure/B588482.png)
